molecular formula C31H39FN4O9 B1150350 Z-Yvad-fmk

Z-Yvad-fmk

Cat. No.: B1150350
M. Wt: 630.66
Attention: For research use only. Not for human or veterinary use.
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Description

Z-YVAD-FMK is a potent, cell-permeable, and irreversible inhibitor of caspase-1, caspase-4, and caspase-5. It is widely used in scientific research due to its ability to inhibit caspase activity, which plays a crucial role in apoptosis and inflammation. The compound has shown significant potential in various fields, including biology, medicine, and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-YVAD-FMK involves the use of specific reagents and conditions to achieve the desired product. The compound is typically synthesized through a series of chemical reactions, including the protection and deprotection of functional groups, coupling reactions, and purification steps. The exact synthetic route may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This may include optimizing reaction conditions, using larger reaction vessels, and employing advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Z-YVAD-FMK undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm their structure and purity .

Scientific Research Applications

Z-YVAD-FMK has a wide range of scientific research applications, including:

Mechanism of Action

Z-YVAD-FMK exerts its effects by irreversibly binding to the catalytic site of caspases. This binding inhibits the activity of caspases, preventing the cleavage of their substrates and blocking the downstream signaling pathways involved in apoptosis and inflammation. The compound specifically targets caspase-1, caspase-4, and caspase-5, which are involved in the regulation of inflammatory responses and cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39FN4O9/c1-18(2)27(30(42)33-19(3)28(40)34-23(25(38)16-32)15-26(39)44-4)36-29(41)24(14-20-10-12-22(37)13-11-20)35-31(43)45-17-21-8-6-5-7-9-21/h5-13,18-19,23-24,27,37H,14-17H2,1-4H3,(H,33,42)(H,34,40)(H,35,43)(H,36,41)/t19-,23-,24-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPQJUFFTWWKBT-LBDWYMBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39FN4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943333
Record name N-(5-Fluoro-1-methoxy-1,4-dioxopentan-3-yl)-3,6,9-trihydroxy-5-[(4-hydroxyphenyl)methyl]-11-methyl-1-phenyl-8-(propan-2-yl)-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210344-97-1
Record name N-(5-Fluoro-1-methoxy-1,4-dioxopentan-3-yl)-3,6,9-trihydroxy-5-[(4-hydroxyphenyl)methyl]-11-methyl-1-phenyl-8-(propan-2-yl)-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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